molecular formula C20H14O2 B196087 trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol CAS No. 37571-88-3

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

Cat. No. B196087
CAS RN: 37571-88-3
M. Wt: 286.3 g/mol
InChI Key: OYOQHRXJXXTZII-WOJBJXKFSA-N
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Description

“trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is a chemical compound with the molecular formula C20H14O2 . It is also known by other names such as “(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol” and "Benzo(a)pyrene-4,5-dihydrodiol, (E)-" .


Molecular Structure Analysis

The molecular structure of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is complex. The compound has a molecular weight of 286.3 g/mol . The InChI representation of the molecule is "InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12 (13)10-16 (20 (19)22)18 (14)17 (11)15/h1-10,19-22H/t19-,20-/m1/s1" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” include a molecular weight of 286.3 g/mol, a computed XLogP3-AA value of 3.7, and a topological polar surface area of 40.5 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs, is 435 .

Scientific Research Applications

  • The absolute configuration of (+)-trans-(4R,5R)-dihydroxy-4,5-dihydrobenzo[a]pyrene, a mammalian metabolite of the hydrocarbon, was determined using the exciton chirality rule. This study contributes to understanding the stereochemistry of benzo[a]pyrene metabolites (Kedzierski et al., 1981).

  • The biotransformation of trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene by beta-naphthoflavone-induced rat liver microsomes was studied. The metabolite can form DNA adducts, implicating its potential role in mutagenesis and carcinogenesis (Padgett et al., 2000).

  • Trans-dihydrodiols of 6-bromobenzo[a]pyrene were studied, and their metabolites were compared with benzo[a]pyrene trans-dihydrodiols. This research provides insights into the metabolism of polycyclic aromatic hydrocarbons and their derivatives (Fu & Yang, 1982).

  • The enzymatic activity of benzo(a)pyrene-4,5-epoxide hydrase in various cell types and liver homogenates was compared, using the product trans-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene as an indicator. This study is relevant for understanding the metabolic pathways of benzo(a)pyrene in different tissues (Raineri et al., 1979).

  • Enantiomeric compositions of trans-dihydrodiols formed from K-region arene oxides were determined. This research contributes to the knowledge of stereoselective metabolism of polycyclic aromatic hydrocarbons (Haber et al., 1992).

  • The formation of dihydrodiols from benzo[alpha]pyrene by an ascorbic acid/ferrous sulphate/EDTA system was investigated. This study aids in understanding the oxidative metabolism of benzo[alpha]pyrene (Hewer et al., 1979).

properties

IUPAC Name

(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQHRXJXXTZII-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031991
Record name (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

CAS RN

37571-88-3
Record name Benzo(a)pyrene, 4,5-dihydro-4,5-dihydroxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
C Odenigbo - 2019 - papyrus.bib.umontreal.ca
Benzo[a]pyrene (BaP) is one of the more commonly studied polycyclic aromatic hydrocarbons (PAHs), a group of omnipresent pollutants in the environment formed through incomplete …
Number of citations: 3 papyrus.bib.umontreal.ca
MD Hylarides, TA Lyle, GH Daub… - The Journal of Organic …, 1979 - ACS Publications
Nucleophilic additionsto benzo [o] pyrene 4, 5-oxide labeled in position 4 or 5 with carbon-13 were studied by 13C NMR spectroscopy. Under neutral or basic conditions, only soft …
Number of citations: 25 pubs.acs.org
J Petridou-Fischer, SL Whaley, AR Dahl - Toxicology, 1988 - Elsevier
Metabolism of inhaled materials deposited in the nasal cavity potentially influences their biological fate and toxicity. Metabolic enzymes, including cytochrome P-450-dependent …
Number of citations: 13 www.sciencedirect.com
SJ Williams, MA Karis, DB Menzel - Environmental research, 1984 - Elsevier
To test the hypothesis that the inhalation of heavy metal aerosols from polluted air or cigarette smoke could alter the metabolism of polycyclic aromatic hydrocarbons, isolated, ventilated…
Number of citations: 8 www.sciencedirect.com
JA Bond - Cancer research, 1983 - AACR
Respiratory tract biotransformation of many xenobiotics found in inhaled environmental pollutants is generally considered essential for the mutagenic, carcinogenic, and/or toxic …
Number of citations: 91 aacrjournals.org
MJ Cunningham - 1985 - search.proquest.com
The effects of different growth conditions and various cytochrome P-450 inducers and inhibitors were examined on the benxo (a) pyrene (BP) metabolism of human skin cells in vitro. …
Number of citations: 1 search.proquest.com

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